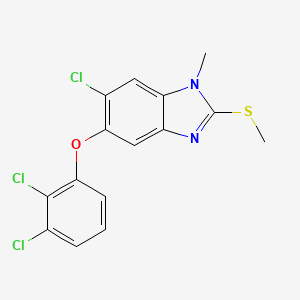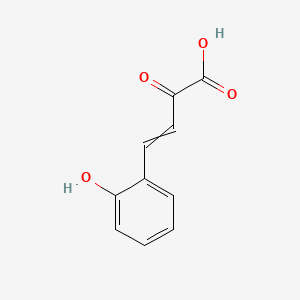
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid
Übersicht
Beschreibung
Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Phenolic compounds like 4-Hydroxyphenylacetic acid are obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis
The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
Phenolic compounds are known to exhibit a variety of chemical reactions due to their hydroxyl groups and aromatic rings .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
One significant application of compounds related to 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is in neuroprotection. A study by Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases. These compounds, including derivatives like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).
Antibacterial Heterocyclic Compounds
El-Hashash et al. (2015) explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were developed under Aza–Michael addition conditions and showed promising antibacterial activities (El-Hashash et al., 2015).
Antimicrobial and Heterocyclic Synthesis
In 2014, El-Hashash et al. reported on the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These compounds were evaluated for their antimicrobial activities, demonstrating the diverse applications of these chemical structures in therapeutic contexts (El-Hashash et al., 2014).
Biologically Active Complexes Synthesis
Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes were characterized by multiple physico-chemical methods, including elemental analysis, FT-IR, TG, and magnetic measurements. Their unique properties, such as hydration and the bidentate action of carboxylate groups, highlighted the potential of these complexes in various scientific applications (Ferenc et al., 2017).
Antioxidant Activity Analysis
Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives. Through quantum-chemistry descriptors and molecular docking, they determined that these compounds exhibited significant antioxidant activities, potentially exceeding that of ascorbic acid in specific conditions. This study provides insights into the use of these compounds as antioxidants in various scientific contexts (Ardjani & Mekelleche, 2016).
Heterocyclic Synthesis and Analgesic Activity
Shipilovskikh et al. (2013) synthesized a series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, which were found to have notable analgesic activity. These compounds were compared with reference drugs, demonstrating their potential in the development of new analgesics (Shipilovskikh et al., 2013).
Synthesis of N-Heterocycles
El-Hashash and Rizk (2013) investigated the reactions of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with various nucleophiles to synthesize important heterocyclic derivatives. These reactions resulted in the formation of various N-heterocycles, underlining the versatility of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid derivatives in organic synthesis (El-Hashash & Rizk, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXOGGUFCBUALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269499 | |
| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid | |
CAS RN |
90293-62-2 | |
| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90293-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





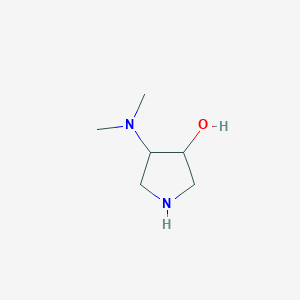
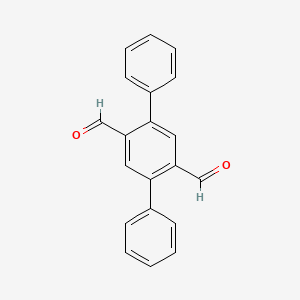
![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)
![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)
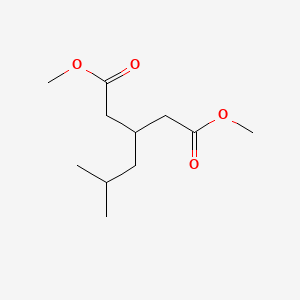
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)
![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)
![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)


